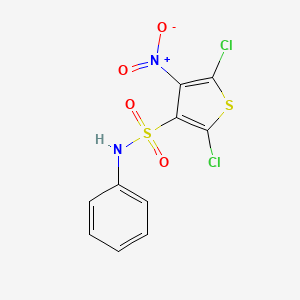
2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms, a nitro group, a phenyl group, and a sulfonamide group attached to the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2,5-dichlorothiophene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The phenyl group is then introduced through a coupling reaction. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, as well as catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive thiophene derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with biological molecules through hydrogen bonding and other interactions. These properties make it a versatile compound for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibromo-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
- 2-Bromo-3,4-dinitrothiophene
Uniqueness
Compared to similar compounds, 2,5-Dichloro-4-nitro-N-phenylthiophene-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in medicinal chemistry for the development of new therapeutic agents .
Propriétés
Numéro CAS |
59767-93-0 |
|---|---|
Formule moléculaire |
C10H6Cl2N2O4S2 |
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
2,5-dichloro-4-nitro-N-phenylthiophene-3-sulfonamide |
InChI |
InChI=1S/C10H6Cl2N2O4S2/c11-9-7(14(15)16)8(10(12)19-9)20(17,18)13-6-4-2-1-3-5-6/h1-5,13H |
Clé InChI |
PHVJHDLSTFXSDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC(=C2[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















